molecular formula C15H16F3N3O3 B3016308 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448126-55-3

3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B3016308
CAS No.: 1448126-55-3
M. Wt: 343.306
InChI Key: IUTRXXLDRLKNJI-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological profiles . The compound integrates a 3,5-dimethoxybenzamide moiety linked to a 3-(trifluoromethyl)pyrazole group via an ethyl chain. The trifluoromethyl group is a common feature in many active pharmaceutical ingredients due to its ability to enhance metabolic stability and modulate binding affinity . Pyrazole-containing compounds are extensively researched in drug discovery and have been reported to exhibit a wide range of pharmacological activities, including potential anti-inflammatory and anticancer properties . Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, are based on the pyrazole scaffold, underscoring its therapeutic significance . This molecule is supplied for research purposes to support investigations in areas such as synthetic chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is intended for use in vitro and is not for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should handle this product with care, utilizing appropriate personal protective equipment and adhering to their institution's safety protocols.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-23-11-7-10(8-12(9-11)24-2)14(22)19-4-6-21-5-3-13(20-21)15(16,17)18/h3,5,7-9H,4,6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTRXXLDRLKNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Preparation of 3,5-dimethoxybenzoic acid: This can be achieved through the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.

    Formation of the amide bond: The 3,5-dimethoxybenzoic acid is then reacted with an appropriate amine derivative, such as 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry, primarily due to its structural features that allow for interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethylated pyrazoles can exhibit anticancer properties. For instance, the incorporation of trifluoromethyl groups has been shown to enhance the potency of certain pyrazole derivatives against cancer cell lines. The structural similarity of 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide to known anticancer agents suggests it may also possess similar activities .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can act as anti-inflammatory agents. The presence of the methoxy groups and the trifluoromethyl moiety may contribute to the modulation of inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Catalysis

The compound's unique structure positions it as a potential ligand in catalytic processes.

Coordination Chemistry

The ability of pyrazole derivatives to coordinate with transition metals has been well-documented. Studies have shown that ligands derived from pyrazole can effectively stabilize metal complexes, which are crucial for various catalytic reactions . For example, the coordination of this compound with palladium has been suggested to facilitate cross-coupling reactions, a vital process in organic synthesis .

Materials Science

The incorporation of trifluoromethyl groups into organic compounds often enhances their thermal stability and hydrophobic properties.

Development of Functional Materials

Research into materials incorporating trifluoromethylated compounds has shown promise for applications in coatings and polymers that require enhanced durability and chemical resistance. The unique properties conferred by the trifluoromethyl group could lead to innovative applications in protective coatings and advanced materials .

Case Studies and Research Findings

StudyFindingsApplications
Edelmann et al., 2020Synthesis and characterization of trifluoromethylated ligandsPotential use in palladium-catalyzed reactions
Research on pyrazole derivativesAnticancer and anti-inflammatory properties observedDrug development for cancer and inflammatory diseases
Coordination chemistry studiesEnhanced stability of metal complexes with pyrazole ligandsCatalytic processes in organic synthesis

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituents, linkers, and inferred functional implications.

Substituents on the Benzamide Core

Compound Name Benzamide Substituents Key Implications Reference
3,5-Dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide 3,5-Dimethoxy Electron-donating groups may enhance aromatic π-π stacking or hydrogen bonding .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl Electron-neutral methyl group; reduced steric hindrance compared to methoxy .
Patent-excluded benzamides (e.g., from ) Cyano, chloro, nitro, etc. Electron-withdrawing groups may alter reactivity or metabolic stability .

Pyrazole Substituents and Linker Variations

Compound Name Pyrazole Substituents Linker Type Key Implications Reference
Target Compound 3-(Trifluoromethyl) Ethyl chain Trifluoromethyl enhances electronegativity and stability; ethyl linker balances flexibility and rigidity .
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid (from ) 5-Cyclopropyl, 3-(trifluoromethyl) Acetic acid Carboxylic acid linker may enable salt formation or metal coordination .
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide 3,5-Dimethyl Propaneamide Methyl groups lack electron-withdrawing effects; propaneamide linker may increase hydrophilicity .
Patent-excluded pyrazole derivatives (from ) Thiazolylmethylthio, thienylmethylthio Varied (e.g., thioether) Sulfur-containing linkers could influence redox properties or binding specificity .

Functional Group and Application Insights

  • Trifluoromethyl vs.
  • Ethyl vs. Acetic Acid Linker : The ethyl chain in the target compound lacks the ionizable carboxylic acid group seen in , suggesting differences in solubility and intermolecular interactions (e.g., hydrogen bonding vs. hydrophobic effects) .
  • Methoxy vs. Methyl on Benzamide : The 3,5-dimethoxy groups may enhance steric bulk and electronic interactions compared to simpler methyl substituents (), possibly affecting receptor binding or catalytic activity .

Biological Activity

3,5-Dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Due to its unique structural features, including a trifluoromethyl group and a pyrazole moiety, it has garnered attention in medicinal chemistry for its potential biological activities.

Chemical Structure

The compound can be represented by the following IUPAC name and structure:

  • IUPAC Name : 3,5-dimethoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
  • Molecular Formula : C15H16F3N3O3
  • CAS Number : 1448126-55-3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory, analgesic, and antimicrobial properties. The compound's mechanism of action is believed to involve interactions with specific enzymes and receptors.

The trifluoromethyl and pyrazole groups contribute significantly to the compound's binding affinity towards biological targets. This interaction can lead to:

  • Inhibition of enzyme activity.
  • Modulation of receptor functions.
    These actions are associated with various biological effects such as anti-inflammatory responses and antimicrobial activity.

Anti-inflammatory Activity

Studies have indicated that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, benzamides have been shown to inhibit inflammatory pathways by blocking pro-inflammatory cytokines. The specific activity of this compound has not been extensively published but is hypothesized based on its structural analogs.

Antimicrobial Properties

Research into pyrazole derivatives suggests potential antimicrobial efficacy. For example, compounds containing the pyrazole ring have demonstrated activity against various bacterial strains. The presence of the trifluoromethyl group may enhance this activity by increasing lipophilicity and improving membrane penetration.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,5-DimethoxybenzamideStructureLacks trifluoromethyl group; lower potency against certain enzymes.
3,5-Dimethoxy-N-(2-(4-morpholinyl)ethyl)benzamideStructureMorpholine ring alters interaction profile; different biological effects.
3,5-Dimethoxy-N-(2-(3-methylpyrazol-1-yl)ethyl)benzamideStructureSimilar pyrazole structure; potential for anticancer activity observed.

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing biological activities of benzamides:

  • Anti-cancer Activity : Research on related pyrazole compounds showed significant cytotoxicity against various cancer cell lines (e.g., MCF7, A549). For instance, derivatives exhibited IC50 values ranging from 0.067 µM to 42.30 µM against different cancer types .
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that modifications in the benzamide structure could lead to improved binding affinities for targets like Aurora-A kinase, which is crucial in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,5-dimethoxybenzoyl chloride with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) . To improve yield:

  • Optimize stoichiometry (1.1:1 molar ratio of acyl chloride to amine).
  • Use anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Stir at room temperature for 12–24 hours, monitoring progress via TLC .
  • Purify via column chromatography (ethyl acetate/hexane gradients) to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound, and how can impurities be identified?

Methodological Answer:

  • HPLC-MS : Resolves structural isomers and detects trace impurities (e.g., unreacted starting materials or hydrolyzed byproducts) using C18 columns and acetonitrile/water gradients .
  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and methoxy groups. For example, the pyrazole proton resonates at δ 6.5–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
  • FT-IR : Validate amide formation (C=O stretch at ~1650 cm⁻¹) and trifluoromethyl groups (CF₃ stretch at 1150–1250 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/F ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., enzyme inhibition potency) may arise from:

  • Variability in assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% v/v) to ensure reproducibility .
  • Metabolite interference : Perform stability studies in biological matrices (e.g., plasma) using LC-MS to identify degradation products that may skew results .
  • Target selectivity : Use CRISPR-edited cell lines or isoform-specific inhibitors to confirm target engagement (e.g., MtDprE1 vs. MtKasA in mycobacterial studies) .
  • Data normalization : Include positive controls (e.g., ZVT or TLM for MtDprE1 inhibition) to calibrate activity thresholds .

Q. What strategies are recommended for studying the compound’s interaction with enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase 1 (MtDprE1)?

Methodological Answer:

  • Crystallography : Co-crystallize the compound with MtDprE1 to resolve binding modes. Soak crystals in 10 mM ligand solution and collect data at 1.8–2.2 Å resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating 20 µM enzyme with 200 µM compound in HEPES buffer (pH 7.5). Fit data to a one-site model .
  • Mutagenesis : Replace key residues (e.g., Cys387 in MtDprE1) to assess their role in inhibitor binding via IC₅₀ shifts .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate 100-ns trajectories, analyzing hydrogen bonds and hydrophobic interactions with catalytic pockets .

Q. How can computational modeling predict the compound’s binding modes with targets like β-ketoacyl ACP synthase I (MtKasA)?

Methodological Answer:

  • Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into MtKasA’s malonyl-binding pocket. Apply constraints for the trifluoromethyl group’s hydrophobic interactions .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis (e.g., replacing methoxy with ethoxy groups) .
  • QSAR Models : Train models on IC₅₀ data from 50+ analogs to identify critical descriptors (e.g., logP, polar surface area) .

Q. What are the key considerations in designing stability studies under various conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC to identify labile groups (e.g., amide hydrolysis under acidic conditions) .
  • Solution Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use LC-MS to quantify intact compound over 48 hours .
  • Solid-State Stability : Store lyophilized powder at -20°C (long-term) and 25°C/60% RH (accelerated) for 6 months. Perform XRD to detect polymorphic transitions .

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